

Photophysical Properties of Fmoc-3-(9-anthryl)-L-alanine: A Technical Guide

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Compound of Interest

Compound Name: Fmoc-3-(9-anthryl)-L-alanine

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Introduction

Fmoc-3-(9-anthryl)-L-alanine is a fluorescent, non-canonical amino acid that has garnered significant interest in peptide synthesis and drug development.[1][2] Its intrinsic fluorescence, conferred by the anthryl moiety, allows it to serve as a valuable probe for studying peptide-protein interactions, protein folding, and for applications in bioimaging.[2][3] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[4][5] This guide provides a comprehensive overview of the photophysical properties of the core fluorophore, 3-(9-anthryl)-L-alanine, and discusses the experimental protocols for their characterization. While specific quantitative photophysical data for the Fmoc-protected derivative is not extensively available in peer-reviewed literature, this document outlines the foundational properties of the parent amino acid, which are crucial for its application.

Core Photophysical Properties of 3-(9-anthryl)-L-alanine

The photophysical characteristics of **Fmoc-3-(9-anthryl)-L-alanine** are primarily determined by the 9-anthryl group attached to the alanine side chain. The Fmoc group itself possesses absorption characteristics in the UV region, which should be considered during experimental

design.[6] The quantitative data available for the unprotected 3-(9-anthryl)-L-alanine are summarized below.

Summary of Quantitative Photophysical Data

Property	Value	Conditions
Maximum Excitation Wavelength ($\lambda_{\text{max,abs}}$)	~330 nm	Aqueous solution, physiological pH
Maximum Emission Wavelength ($\lambda_{\text{max,em}}$)	~415 nm	Aqueous solution, physiological pH
Stokes Shift	~85 nm	Aqueous solution, physiological pH
Molar Extinction Coefficient (ϵ)	~6,000 M ⁻¹ cm ⁻¹	At absorption maximum
Fluorescence Quantum Yield (Φ_F)	0.80 - 0.85	Aqueous media, 25°C
Fluorescence Lifetime (τ_F)	Biexponential Decay:	
	$\tau_1 = 13.7$ ns (95% contribution)	
	$\tau_2 = 1.8$ ns (5% contribution)	

Experimental Protocols

The characterization of the photophysical properties of **Fmoc-3-(9-anthryl)-L-alanine** involves several standard spectroscopic techniques. The following sections detail generalized protocols for these measurements.

UV-Visible Absorption Spectroscopy

This experiment determines the wavelengths at which the molecule absorbs light and its molar extinction coefficient.

Methodology:

- **Sample Preparation:** Prepare a stock solution of **Fmoc-3-(9-anthryl)-L-alanine** in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution). A series of dilutions are

then prepared from the stock solution.

- Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
- Measurement:
 - Record a baseline spectrum with the solvent-filled cuvette.
 - Measure the absorbance spectra of the different concentrations of the sample solution over a relevant wavelength range (e.g., 200-500 nm).
- Data Analysis:
 - Identify the wavelength of maximum absorbance ($\lambda_{\text{max,abs}}$).
 - Plot absorbance at $\lambda_{\text{max,abs}}$ versus concentration. The molar extinction coefficient (ϵ) can be calculated from the slope of the linear fit according to the Beer-Lambert law ($A = \epsilon cl$).

Fluorescence Spectroscopy

This technique is used to measure the emission spectrum of the molecule after it has absorbed light.

Methodology:

- Sample Preparation: Prepare a dilute solution of **Fmoc-3-(9-anthryl)-L-alanine** in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
- Instrumentation: Use a spectrofluorometer.
- Measurement:
 - Set the excitation wavelength to the $\lambda_{\text{max,abs}}$ determined from the absorption spectrum (around 330 nm for the anthryl moiety).

- Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm).
- Data Analysis: Identify the wavelength of maximum emission intensity ($\lambda_{\text{max,em}}$).

Fluorescence Quantum Yield (Φ_F) Measurement (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a well-characterized standard.^{[7][8]}

Methodology:

- Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission properties that overlap with the sample. For a fluorophore emitting in the blue region like 3-(9-anthryl)-L-alanine, quinine sulfate in 0.1 M H₂SO₄ ($\Phi_F = 0.54$) is a common standard.
- Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
- Measurement:
 - Measure the UV-Vis absorption spectra for all solutions.
 - Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
- Data Analysis:
 - Integrate the area under the emission spectra for both the sample and the standard.
 - Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
 - The quantum yield of the sample (Φ_x) is calculated using the following equation: $\Phi_x = \Phi_{\text{st}} \cdot (\text{Grad}_x / \text{Grad}_{\text{st}}) \cdot (\eta_x^2 / \eta_{\text{st}}^2)$ where Φ is the quantum yield, Grad is

the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.[8]

Fluorescence Lifetime (τ_F) Measurement

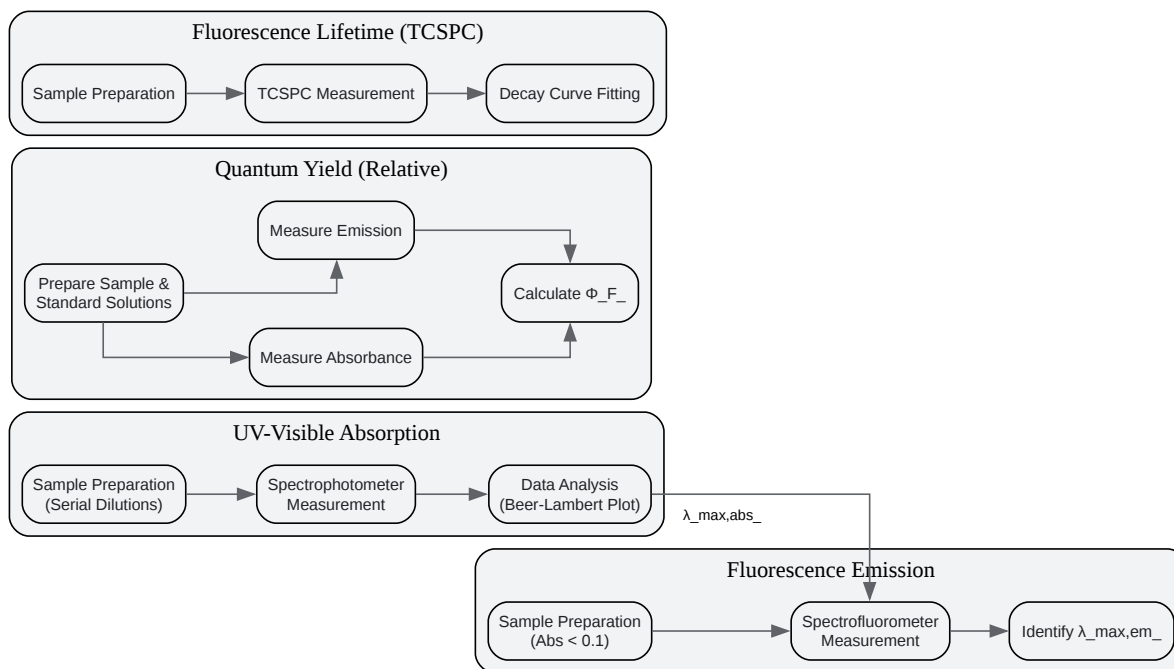
Fluorescence lifetime is the average time the molecule stays in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.[9][10]

Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent.
- **Instrumentation:** Use a TCSPC system, which includes a pulsed light source (e.g., a laser diode or a picosecond pulsed laser), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
- **Measurement:**
 - The sample is excited with a high-repetition-rate pulsed light source.
 - The arrival times of the emitted photons are measured relative to the excitation pulses.
 - A histogram of the number of photons versus arrival time is constructed, which represents the fluorescence decay curve.
- **Data Analysis:** The fluorescence decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For complex systems, a multi-exponential decay model may be necessary.[3]

Visualizations

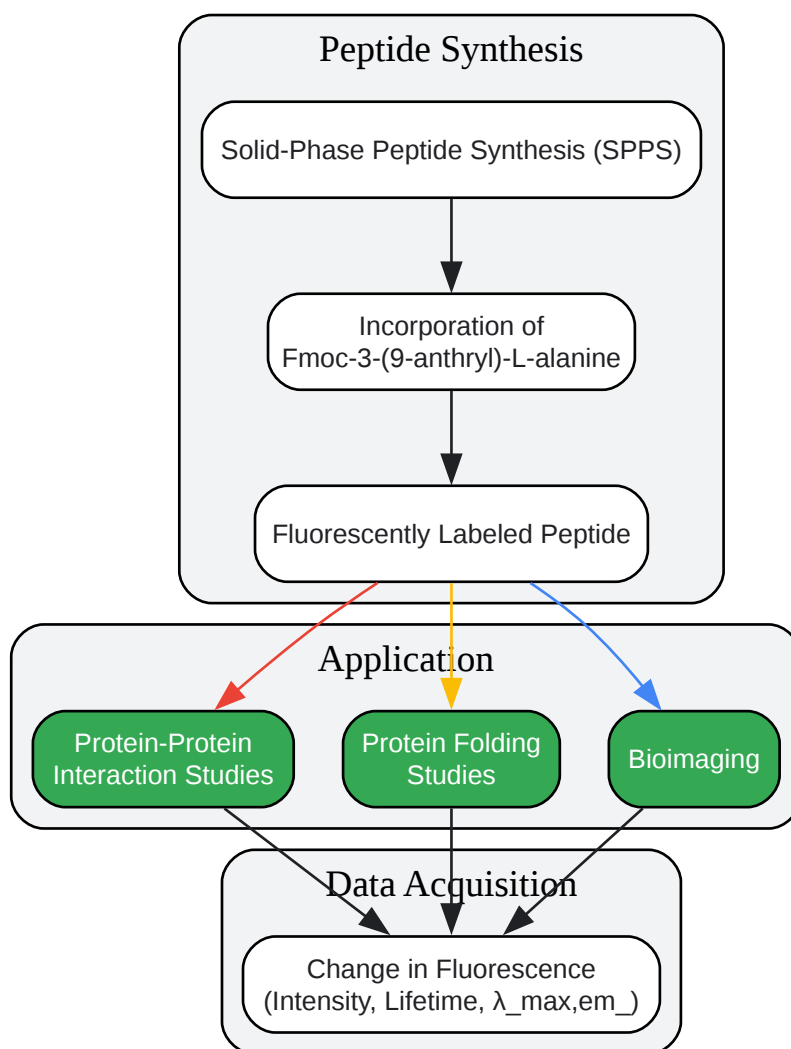
Experimental Workflow for Photophysical Characterization



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Caption: Workflow for the photophysical characterization of a fluorescent molecule.

Logical Relationship in Application



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Caption: Logic of utilizing **Fmoc-3-(9-anthryl)-L-alanine** in biochemical applications.

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